N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
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Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is a compound that features a pyrrolidine ring, a phenyl group, and a sulfonamide functional group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacological properties of compounds . The sulfonamide group is known for its role in various drugs, particularly as antibacterial agents .
Preparation Methods
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride with an amine. For instance, the sulfonyl chloride can be prepared by the oxidation of thiols using reagents such as hydrogen peroxide and thionyl chloride . The resulting sulfonyl chloride is then reacted with the amine to form the sulfonamide . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides .
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide can be compared with other sulfonamide-containing compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: One of the earliest sulfonamide drugs used to treat bacterial infections.
The uniqueness of this compound lies in its specific structural features, such as the pyrrolidine ring and phenyl group, which can enhance its pharmacological properties and broaden its range of applications .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-11-19(17,18)15-12-14-9-6-10-16(14)13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXHVNVPFWDUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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